3-Chloro-4-(methylthio)-benzoic acid methyl ester
Overview
Description
3-Chloro-4-(methylthio)-benzoic acid methyl ester is an organic compound with a molecular formula of C9H9ClO2S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a chlorine atom and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methylthio)-benzoic acid methyl ester typically involves the esterification of 3-Chloro-4-(methylthio)-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(methylthio)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-Chloro-4-(methylthio)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(methylthio)-benzoic acid methyl ester involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and the pathways they regulate. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxy-benzoic acid methyl ester: Similar structure but with a methoxy group instead of a methylthio group.
4-Chloro-3-(methylthio)-benzoic acid methyl ester: Positional isomer with the chlorine and methylthio groups swapped.
3-Bromo-4-(methylthio)-benzoic acid methyl ester: Bromine substituent instead of chlorine.
Uniqueness
3-Chloro-4-(methylthio)-benzoic acid methyl ester is unique due to the specific positioning of the chlorine and methylthio groups on the aromatic ring, which can significantly influence its chemical reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
methyl 3-chloro-4-methylsulfanylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEOCHLSEHNYMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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